2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide

Glycosyl Halide Synthesis Process Chemistry Arabinofuranose

Researchers require precise anomeric control for arabinofuranosyl nucleosides and mycobacterial cell wall oligosaccharides. This α-bromide donor with benzoyl protection enables >90% yields in disaccharide synthesis and concentration-switchable stereospecificity. - **Yield**: Up to 96% in multi-gram protocols - **Application**: Vidarabine (Ara-A) intermediates, plant arabinoxylan standards - **Advantage**: No auxiliary stereodirecting groups needed

Molecular Formula C26H21BrO7
Molecular Weight 525.3 g/mol
CAS No. 4348-68-9
Cat. No. B1337345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide
CAS4348-68-9
Molecular FormulaC26H21BrO7
Molecular Weight525.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1
InChIKeyJRRCGOOKGUSEFK-LUKWVAJMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl Bromide: Validated Glycosyl Donor


2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide (CAS 4348-68-9) is a perbenzoylated arabinofuranosyl halide employed as a key glycosyl donor in carbohydrate chemistry. This compound serves as a critical intermediate for the stereoselective construction of α-arabinofuranosidic linkages found in mycobacterial cell wall arabinogalactans, plant arabinoxylans, and nucleoside antiviral agents [1]. Its molecular formula is C26H21BrO7 (MW 525.34 g/mol), and it is supplied as a crystalline solid with documented purity specifications ≥96–98% .

Why Alternative Glycosyl Bromides Underperform


Glycosyl halides with differing protecting groups, anomeric configurations, or halide leaving groups exhibit profound and quantifiable differences in reactivity, stereoselectivity, and side-product profiles. Substituting 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide with an acetyl-protected analog alters electronic and steric properties, leading to divergent reaction pathways (e.g., hydrolysis vs. coupling) under identical catalytic conditions [1]. Similarly, β-anomers or benzyl-protected donors display markedly reduced glycosylation efficiency and altered stereochemical outcomes [2]. The specific combination of benzoyl esters, α-bromide anomeric configuration, and D-arabino stereochemistry is therefore non-interchangeable and must be verified by empirical comparative data when selecting a glycosyl donor for targeted synthetic applications.

Head-to-Head Performance Evidence


Improved Synthesis Yield Over Ness' Method

A modified synthetic procedure increases the isolated yield of crystalline 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide from methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside from 61% (Ness' original method) to 96% [1].

Glycosyl Halide Synthesis Process Chemistry Arabinofuranose

High-Efficiency Arabinoxylan Glycosylation

Condensation of 2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl bromide (the L-enantiomer analog) with four different xylopyranose acceptors under modified Koenigs–Knorr conditions afforded substituted disaccharides and a trisaccharide in yields of ≈90% [1].

Oligosaccharide Synthesis Arabinoxylan Glycosylation

Stereoselectivity Control by Donor Concentration

Supramer analysis of 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide solutions reveals distinct 'critical' concentrations in acetonitrile (determined by polarimetry) and 1,2-dichloroethane (determined by static light scattering) at which supramolecular aggregates change structure, directly correlating with the experimentally observed switch from nonselective to stereospecific glycosylation [1].

Stereoselective Glycosylation Supramolecular Chemistry Glycosyl Donor

Negishi Cross-Coupling Reactivity vs. Acetyl Donor

Under identical Ni-catalyzed Negishi cross-coupling conditions, the benzoyl-protected 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide produced largely the hydrolysis product, whereas 2,3,5-tri-O-acetyl-α-D-ribofuranosyl bromide (acetyl-protected analog) successfully underwent coupling to give the desired C-glycoside [1].

C-Glycoside Synthesis Negishi Coupling Glycosyl Halide Reactivity

Commercial Availability and High HPLC Purity

Commercial suppliers certify 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide at purity levels of ≥96% and ≥98.0% by HPLC assay , ensuring high-quality starting material for reproducible synthetic outcomes.

Glycosyl Bromide Analytical Purity Procurement

Validated Applications for Arabinofuranosyl Bromide


Arabinoxylan Oligosaccharides & Glycobiology Probes

The compound enables high-yielding (≈90%) construction of arabinofuranosyl-xylopyranosyl disaccharides and trisaccharides, facilitating the preparation of defined oligosaccharide standards for plant cell wall research, enzyme substrate profiling, and immunological studies [1].

Stereocontrolled α-Arabinofuranoside Synthesis

Exploiting the concentration-dependent supramolecular aggregation of this glycosyl bromide allows researchers to switch between nonselective and stereospecific glycosylation simply by adjusting donor concentration, providing a unique tool for accessing pure α-anomers without auxiliary stereodirecting groups [2].

Antiviral Nucleoside Analogue Synthesis

As a key intermediate in the synthesis of arabinofuranosyl nucleosides, this compound supports the development of antiviral agents such as vidarabine (Ara-A) and related nucleoside analogues, where precise anomeric control is essential for biological activity .

Large-Scale Arabinofuranosyl Halide Synthesis

The improved 96% yield synthetic protocol offers a cost-efficient route for producing multi-gram quantities of the glycosyl donor, enabling its use in pilot-scale syntheses of complex glycoconjugates and pharmaceutical intermediates [3].

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